N-(5-acetyl-2-methoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-acetyl-2-methoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-13(23)14-4-6-20(26-3)18(12-14)22-21(24)15-8-9-27-19-7-5-17(25-2)11-16(19)10-15/h4-12H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZDGXVIFFVZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetyl-2-methoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzoxepine core, which is known for its diverse biological properties. The presence of methoxy and acetyl groups contributes to its pharmacological profile, enhancing both solubility and bioactivity.
Research indicates that this compound exhibits MCP-1 receptor antagonistic activity . MCP-1 (Monocyte Chemoattractant Protein-1) is involved in inflammatory responses, and antagonizing its receptor may lead to therapeutic effects in inflammatory diseases .
1. Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties through the inhibition of MCP-1 signaling pathways. This suggests potential applications in treating conditions characterized by chronic inflammation.
2. Antitumor Activity
Studies have shown that derivatives of benzoxepine compounds can exert cytotoxic effects against various cancer cell lines. For instance, related compounds have been evaluated for their ability to induce apoptosis in cancer cells, suggesting that this compound may also possess similar antitumor capabilities .
3. Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound indicate effectiveness against certain bacterial strains, although specific data on the compound itself remains limited.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide
This analog replaces the methoxy group at position 7 with a chlorine atom.
- Solubility : Chloro substituents generally decrease aqueous solubility compared to methoxy groups.
- Biological activity : Chlorinated analogs often exhibit enhanced metabolic stability but may increase toxicity risks.
Comparison with Rapamycin (Rapa) Analogs
A 2014 Molecules study compared benzoxepine derivatives (compounds 1 and 7 ) with Rapa using NMR spectroscopy (Table 2, Figure 6) :
Key Findings:
| Feature | Target Compound & Analogs | Rapa |
|---|---|---|
| Chemical Shifts (ppm) | Regions A (39–44) and B (29–36) show deviations | Consistent shifts elsewhere |
| Structural Integrity | Benzoxepine core and acetyl-methoxyphenyl group conserved | Macrocyclic structure differs |
| Substituent Effects | Methoxy at position 7 modifies electronic environment | No direct equivalent |
- NMR Analysis : Regions A and B in compounds 1 and 7 exhibited distinct chemical shifts compared to Rapa, suggesting localized electronic perturbations due to substituents. These shifts were critical for mapping substituent locations .
- Implications: The conserved chemical environment in non-A/B regions indicates structural robustness, while variability in A/B highlights tunability for functionalization.
Lumping Strategy for Organic Compounds
A 2022 study proposed lumping structurally similar compounds to simplify reaction modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
